Murrangatin diacetate
Overview
Description
Murrangatin diacetate is a naturally occurring compound found in a variety of plant sources. It has been studied for its potential medicinal properties, and may have potential applications in the laboratory.
Scientific Research Applications
Structural and Chemical Properties
- Structure Elucidation : Murrangatin was first identified from the leaves of Murraya elongata. Its structure was determined using spectroscopic and chemical methods, highlighting its significance as a monomeric coumarin (Talapatra, Dutta, & Talapatra, 1973).
Medical and Pharmacological Research
- Anti-Angiogenic Effects in Cancer : A significant study demonstrated that Murrangatin inhibits angiogenesis induced by tumor cell-derived media, specifically focusing on lung cancer pathogenesis. It showed effectiveness in reducing cell proliferation, invasion, migration, and tube formation in endothelial cells, suggesting its potential as an anti-cancer agent (Long et al., 2018).
- Chondroprotective Activity : Research has also explored the chondroprotective activity of Murrangatin in the context of osteoarthritis. It was found to down-regulate expressions of various inflammatory markers, indicating its potential in treating joint diseases (Wu, 2013).
Chemical Composition and Isolation
- Isolation from Plants : Studies have successfully isolated Murrangatin from various plant sources, such as Murraya paniculata, revealing its natural occurrence and the potential for further exploration of its properties (Imai et al., 1989).
Synthesis and Modification
- Synthetic Approaches : Efforts have been made in the synthetic realm, such as the total synthesis of related compounds like phebalosin, which is connected to Murrangatin (Sen et al., 2015).
Additional Insights
- Varied Biological Activities : Murrangatin has been studied for various biological activities, including antibacterial effects and potential use in cancer therapy, indicating a broad spectrum of applications (Rodanant et al., 2015).
properties
IUPAC Name |
[2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O7/c1-10(2)17(24-11(3)20)19(25-12(4)21)16-14(23-5)8-6-13-7-9-15(22)26-18(13)16/h6-9,17,19H,1H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEHZTFFWWQEAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Murrangatin diacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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